6-(bromomethyl)-2H-chromen-2-one
Overview
Description
6-(bromomethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reduction
The electrochemical reduction of 6-(bromomethyl)-2H-chromen-2-one and related compounds has been studied, showing the potential for generating various reduced products via carbon-bromine bond cleavage. This process can yield compounds like 4,7-dimethyl-2H-chromen-2-one, showcasing the versatility of these compounds in electrochemical reactions (Mubarak & Peters, 2008).
Synthesis of Substituted Cyclopropanes
This compound has been used in the synthesis of substituted cyclopropanes. This process involves a diastereoselective, high-yielding reaction in an aqueous medium, highlighting the compound's utility in organic synthesis (Anand et al., 2016).
Synthesis and Biological Properties
Research has been conducted on the synthesis of new derivatives of this compound, evaluating their bioactive properties against various enzymatic models. These studies indicate potential for the design of enzyme inhibitors (Garino et al., 2005).
Microwave-Assisted Cyclization
This compound derivatives have been synthesized using microwave-assisted cyclization. This method is efficient for producing various analogs, including 6H-benzo[c]chromen-6-ones, under mildly basic conditions (Dao et al., 2018).
Vibrational Analysis and Molecular Studies
Extensive studies, including FT-IR and Raman vibrational analysis, have been performed on this compound derivatives. These studies provide insights into their molecular structure and properties, important for further applications in chemistry and material science (Sert et al., 2015).
Synthesis of Novel Derivatives
Researchers have synthesized novel derivatives of this compound and studied their antibacterial activity. These derivatives offer potential in the development of new antibacterial agents (Abdel-Aziem et al., 2021).
Properties
IUPAC Name |
6-(bromomethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVQLJNXNWRMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441116 | |
Record name | 6-Bromomethyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50465-95-7 | |
Record name | 6-Bromomethyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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